molecular formula C14H11ClO2 B6395951 6-Chloro-2-(3-methylphenyl)benzoic acid, 95% CAS No. 1261993-16-1

6-Chloro-2-(3-methylphenyl)benzoic acid, 95%

Cat. No. B6395951
CAS RN: 1261993-16-1
M. Wt: 246.69 g/mol
InChI Key: WASYRYRAOXLAIC-UHFFFAOYSA-N
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Description

6-Chloro-2-(3-methylphenyl)benzoic acid, commonly referred to as 6-CMB, is a compound with a wide range of applications in the scientific and medical research fields. It is a white, crystalline solid with a melting point of 79-80 °C and a boiling point of 264-265 °C. It is soluble in water, ethanol, and acetone, and insoluble in ether and benzene. 6-CMB is a common intermediate used in the synthesis of drugs, dyes, and other organic compounds. It is also used in the synthesis of various pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 6-CMB is not fully understood. However, it is believed that 6-CMB acts as an inhibitor of the enzyme cyclooxygenase (COX). COX is an enzyme involved in the synthesis of prostaglandins, which are molecules involved in inflammation and other physiological processes. It is believed that 6-CMB inhibits the activity of COX, thereby reducing the production of prostaglandins and other inflammatory molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-CMB are not fully understood. However, it is believed that 6-CMB has anti-inflammatory and analgesic properties. It is also believed to have anti-cancer and anti-microbial properties. In addition, 6-CMB has been shown to be effective in the treatment of various skin conditions, such as psoriasis and eczema.

Advantages and Limitations for Lab Experiments

The advantages of using 6-CMB in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, 6-CMB is highly soluble in water, ethanol, and acetone, making it easy to work with in the laboratory. The main limitation of using 6-CMB in laboratory experiments is its relatively low boiling point, which can make it difficult to separate from other compounds.

Future Directions

Future research on 6-CMB should focus on further elucidating its mechanism of action and biochemical and physiological effects. Additionally, further research should be conducted to explore the potential applications of 6-CMB in the medical field. Finally, further research should be conducted to explore the potential of 6-CMB as a drug or drug delivery system.

Synthesis Methods

6-CMB can be synthesized through a variety of methods, including the Grignard reaction, the Friedel-Crafts alkylation reaction, and the Wittig reaction. The Grignard reaction is the most common method used to synthesize 6-CMB. This reaction involves the reaction of a Grignard reagent (such as methylmagnesium bromide) with a halogenated aromatic compound, such as chlorobenzene, to form 6-CMB. The Friedel-Crafts alkylation reaction is another common method used to synthesize 6-CMB. This reaction involves the reaction of an alkyl halide (such as ethyl chloride) with an aromatic compound (such as benzene) in the presence of an acid catalyst (such as aluminum chloride) to form 6-CMB. The Wittig reaction is a third method used to synthesize 6-CMB. This reaction involves the reaction of a phosphonium salt (such as triphenylphosphine) with an aldehyde (such as formaldehyde) to form 6-CMB.

Scientific Research Applications

6-CMB is used in a variety of scientific research applications. It is commonly used in the synthesis of drugs, dyes, and other organic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. In addition, 6-CMB is used in the study of the biochemical and physiological effects of drugs and other compounds. It is also used in the study of the mechanism of action of drugs and other compounds.

properties

IUPAC Name

2-chloro-6-(3-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-9-4-2-5-10(8-9)11-6-3-7-12(15)13(11)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASYRYRAOXLAIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70688612
Record name 3-Chloro-3'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261993-16-1
Record name 3-Chloro-3'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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